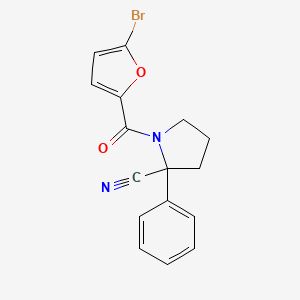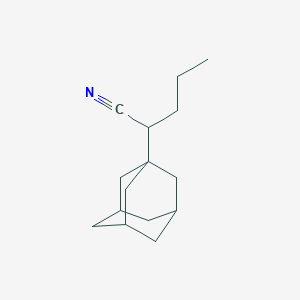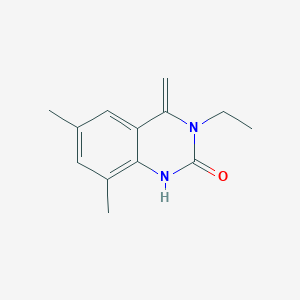
1-(5-Bromo-furan-2-carbonyl)-2-phenyl-pyrrolidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-BROMO-2-FURYL)CARBONYL]-2-PHENYL-2-PYRROLIDINECARBONITRILE is a complex organic compound featuring a brominated furan ring, a phenyl group, and a pyrrolidine ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-BROMO-2-FURYL)CARBONYL]-2-PHENYL-2-PYRROLIDINECARBONITRILE typically involves multiple steps, starting with the bromination of furfural to form 5-bromo-2-furfuraldehyde . This intermediate is then subjected to further reactions to introduce the carbonyl and nitrile groups, as well as the phenyl and pyrrolidine rings. Common reagents used in these steps include bromine, fuming nitric acid, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-[(5-BROMO-2-FURYL)CARBONYL]-2-PHENYL-2-PYRROLIDINECARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the furan ring .
Scientific Research Applications
1-[(5-BROMO-2-FURYL)CARBONYL]-2-PHENYL-2-PYRROLIDINECARBONITRILE has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(5-BROMO-2-FURYL)CARBONYL]-2-PHENYL-2-PYRROLIDINECARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furfuraldehyde: A precursor in the synthesis of the target compound.
2-Phenylpyrrolidine: Shares the pyrrolidine ring and phenyl group but lacks the furan and nitrile groups.
Furan-2-carbonitrile: Contains the furan and nitrile groups but lacks the bromine and phenyl groups.
Uniqueness
1-[(5-BROMO-2-FURYL)CARBONYL]-2-PHENYL-2-PYRROLIDINECARBONITRILE is unique due to its combination of a brominated furan ring, a phenyl group, and a pyrrolidine ring with a nitrile group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C16H13BrN2O2 |
|---|---|
Molecular Weight |
345.19 g/mol |
IUPAC Name |
1-(5-bromofuran-2-carbonyl)-2-phenylpyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C16H13BrN2O2/c17-14-8-7-13(21-14)15(20)19-10-4-9-16(19,11-18)12-5-2-1-3-6-12/h1-3,5-8H,4,9-10H2 |
InChI Key |
KVGVFRSNTWZISP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(O2)Br)(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4,4-Dimethyl-3,5-dioxo-2-oxaspiro[5.5]undec-1-yl)phenyl acetate](/img/structure/B11082374.png)
![2,2,6,6-Tetramethyl-1-[(pyridin-4-ylcarbonyl)oxy]piperidin-4-yl benzoate](/img/structure/B11082382.png)
![1,1-Dichloro-1a-(2-methoxyphenyl)-7-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B11082390.png)
![2,2,5',5',7,9-Hexamethyl-2',4-bis(methylsulfanyl)-1,2,4',5'-tetrahydrospiro[3-benzazepine-6,3'-pyrrole]](/img/structure/B11082395.png)
![Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11082402.png)
![2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11082411.png)
![Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11082417.png)
![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-{[(4-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11082423.png)
![Acetamide, N-[2-(1H-benzoimidazol-2-yl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-](/img/structure/B11082428.png)

![ethyl (2Z)-{[2-(4-bromophenyl)-2-oxoethoxy]imino}(cyano)ethanoate](/img/structure/B11082434.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B11082435.png)
![1-[4-(4-ethylphenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone](/img/structure/B11082436.png)

